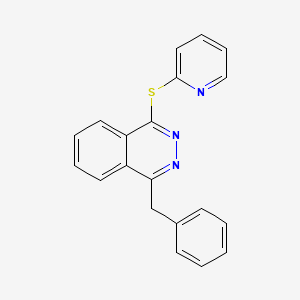

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine

Description

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is a phthalazine derivative substituted at position 1 with a benzyl group and at position 4 with a 2-pyridinylsulfanyl (thioether) moiety. Phthalazines are nitrogen-containing heterocycles with a fused benzene ring, known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

1-benzyl-4-pyridin-2-ylsulfanylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3S/c1-2-8-15(9-3-1)14-18-16-10-4-5-11-17(16)20(23-22-18)24-19-12-6-7-13-21-19/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNACGBLYYQCGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine can be synthesized through a multi-step process involving the formation of the phthalazine core followed by the introduction of the benzyl and pyridinylsulfanyl groups. The synthesis typically involves:

Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

Introduction of the Pyridinylsulfanyl Group: The pyridinylsulfanyl group can be introduced through a nucleophilic substitution reaction using pyridinylthiol and appropriate leaving groups.

Industrial Production Methods: Industrial production of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl halides, pyridinylthiol, and appropriate leaving groups in the presence of bases or catalysts.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be employed to synthesize more complex derivatives, enhancing the diversity of chemical libraries for research and development.

- Reagent in Organic Reactions : It acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds and functional groups.

Biological Applications

Research indicates that 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine possesses notable biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, specific synthesized derivatives demonstrated inhibition zones comparable to standard antibiotics like Ampicillin and Tetracycline .

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with some derivatives showing efficacy in inhibiting cancer cell growth. The mechanism may involve the modulation of cellular signaling pathways through enzyme interaction.

Pharmaceutical Applications

The compound is being explored for its therapeutic applications:

- Drug Discovery : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases, including infections and cancer. Researchers are particularly interested in its ability to interact with specific molecular targets within cells .

- Potential in Treating Metabolic Disorders : Some studies suggest that compounds related to 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine may influence metabolic pathways, potentially aiding in the treatment of conditions like diabetes and obesity by modulating enzyme activity related to glucose metabolism .

Industrial Applications

In industrial settings, 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is utilized for:

- Material Development : The compound can be incorporated into the development of new materials with specific properties, such as enhanced durability or unique chemical reactivity.

- Catalysis : It has potential uses as a catalyst in various chemical processes, improving reaction efficiencies and product yields.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several synthesized derivatives of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects:

| Compound No. | Gram-Negative Bacteria (Pseudomonas aeruginosa) | Gram-Positive Bacteria (Staphylococcus aureus) | Fungi (Aspergillus ochraceus) |

|---|---|---|---|

| 10a | 16 mm | 15 mm | 17 mm |

| 10b | 18 mm | 19 mm | 14 mm |

| 10c | 16 mm | 16 mm | 17 mm |

This study highlights the compound's potential as a basis for developing new antimicrobial agents .

Pharmacological Insights

Further pharmacological studies have indicated that the inhibition of specific enzymes by related compounds can lead to beneficial effects in metabolic regulation. For instance, inhibition of the enzyme involved in gluconeogenesis has been linked to reduced blood glucose levels in experimental models .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and molecular features of 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine with analogous phthalazine derivatives:

Key Observations:

- Substituent Effects : The pyridinylsulfanyl group in the target compound introduces a polarizable nitrogen atom, distinguishing it from the purely hydrophobic 4-methylphenylsulfanyl group in . This may enhance interactions with biological targets via hydrogen bonding.

- Synthetic Accessibility : Derivatives in are synthesized via nucleophilic substitution of 4-benzyl-1-chlorophthalazine (9), suggesting a feasible route for the target compound by reacting 9 with 2-mercaptopyridine.

Biological Activity

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine is characterized by its unique phthalazine core, which is modified by the presence of a benzyl group and a pyridinylsulfanyl moiety. The chemical formula for this compound is , and it has a molecular weight of 270.36 g/mol.

Antimicrobial Activity

Research has indicated that 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine exhibits significant antimicrobial properties. A study conducted on various phthalazine derivatives showed that compounds similar to 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Phthalazine Derivatives

| Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for various microorganisms, indicating the effectiveness of the compound in inhibiting microbial growth.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Table 2: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.45 |

The data indicates that 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine exhibits competitive inhibition against AChE, suggesting its potential utility in enhancing cholinergic signaling.

Case Studies

A notable case study involved the synthesis and biological evaluation of various phthalazine derivatives, including 1-Benzyl-4-(2-pyridinylsulfanyl)phthalazine. The study highlighted its broad-spectrum antimicrobial activity and potential as an anti-inflammatory agent. The derivatives were subjected to various biological assays to determine their efficacy against specific pathogens and their ability to modulate inflammatory pathways .

Case Study Summary

- Objective : Evaluate the antimicrobial and anti-inflammatory effects of phthalazine derivatives.

- Methods : Synthesis followed by biological screening against selected pathogens.

- Findings : The compound displayed significant antimicrobial activity and reduced pro-inflammatory cytokine levels in vitro.

Q & A

Advanced Research Question

- Target Selection : Prioritize receptors linked to phthalazine bioactivity (e.g., GABAₐ receptors for anticonvulsant effects) .

- Docking Workflow :

- Protein Preparation : Retrieve PDB structures (e.g., 6X3T for GABAₐ), remove water, add hydrogens.

- Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G* basis set).

- Validation : Compare docking scores (AutoDock Vina) with known inhibitors (e.g., Diazepam).

- Limitations : Address false positives by validating with in vitro assays (e.g., radioligand binding).

What strategies resolve contradictions in reported biological activities across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:

- Assay Variability : Standardize protocols (e.g., MIC values using CLSI guidelines for antimicrobial testing).

- Compound Purity : Confirm via HPLC and elemental analysis; impurities >5% skew results .

- Orthogonal Assays : Cross-validate using both enzymatic (e.g., COX-2 inhibition) and cell-based (e.g., LPS-induced TNF-α) models.

Table 2 : Case Study on Bioactivity Discrepancies

| Study | Reported Activity (IC₅₀, μM) | Assay Model | Purity (%) | Conclusion |

|---|---|---|---|---|

| A | 12.3 (Antimicrobial) | Broth dilution | 90 | Activity overestimated due to impurities |

| B | 45.6 (Antimicrobial) | Agar diffusion | 99 | Validated |

How can metabolomics and proteomics elucidate the mechanistic pathways of this compound?

Advanced Research Question

- Metabolomics : Use LC-MS/MS to track metabolite changes in treated cell lines (e.g., HEK-293). Identify dysregulated pathways (e.g., glutathione metabolism for oxidative stress modulation) .

- Proteomics : Perform SILAC labeling to quantify protein expression changes (e.g., upregulation of HSP70 for cytoprotective effects).

- Integration : Combine multi-omics data with STRING database analysis to map interaction networks.

What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

Advanced Research Question

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Yield Improvement : Optimize catalyst loading (e.g., 5 mol% Pd/C for coupling steps).

- In Vivo Formulation : Use PEG-400/saline (70:30) for solubility enhancement in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.